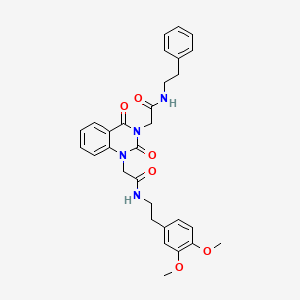![molecular formula C24H21FN4O4 B14998103 ethyl 6-(2-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998103.png)
ethyl 6-(2-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(2-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique triazatricyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl esters and fluorobenzoyl derivatives. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to facilitate the formation of the triazatricyclo structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-(2-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 6-(2-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 6-(2-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 6-(2-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl (2Z)-2-[3-(2-chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carbonyl]imino-1-isobutyl-5-oxo-dipyrido[1,2-d:3′,5′-f]pyrimidine-3-carboxylate .
- Ethyl (2Z)-2-(2-furoylimino)-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxylate .
These compounds share structural similarities but differ in their functional groups and specific applications. The unique triazatricyclo structure of this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H21FN4O4 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
ethyl 6-(2-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C24H21FN4O4/c1-3-12-29-20-16(23(31)28-13-8-7-11-19(28)26-20)14-17(24(32)33-4-2)21(29)27-22(30)15-9-5-6-10-18(15)25/h5-11,13-14H,3-4,12H2,1-2H3 |
Clé InChI |
MPMHHCJVTWLPOY-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3F)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-fluorophenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14998021.png)
![8-(2,5-Dimethoxyphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14998033.png)
![N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B14998038.png)
![2-(benzylsulfanyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14998043.png)
![2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998057.png)

![6-chloro-N-(4-chlorophenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14998072.png)
![4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B14998076.png)

![N-(2-hydroxy-5-methylphenyl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B14998081.png)
![6-Tert-butyl-3-[(2-ethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14998091.png)
![N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B14998097.png)
![N-[3-(4-methylphenoxy)-5-nitrophenyl]-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B14998102.png)
![7-{[2-(4-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B14998115.png)
